molecular formula C8H4Br2N2O B14866913 4,6-Dibromo-1H-indazole-1-carbaldehyde

4,6-Dibromo-1H-indazole-1-carbaldehyde

Cat. No.: B14866913
M. Wt: 303.94 g/mol
InChI Key: KSUFXIGWPHSLRE-UHFFFAOYSA-N
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Description

4,6-Dibromo-indazolecarboxaldehyde is a chemical compound with the molecular formula C₈H₄Br₂N₂O. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of bromine atoms at positions 4 and 6, along with a formyl group at position 1, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-indazolecarboxaldehyde typically involves the bromination of indazole derivatives. One common method is the bromination of 1H-indazole-3-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for 4,6-Dibromo-indazolecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-indazolecarboxaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4,6-disubstituted indazole derivatives.

    Oxidation: Conversion to 4,6-dibromo-indazolecarboxylic acid.

    Reduction: Formation of 4,6-dibromo-indazolecarbinol.

Scientific Research Applications

4,6-Dibromo-indazolecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-indazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and formyl group play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-indazolecarboxaldehyde: Lacks the second bromine atom at position 6, which may affect its reactivity and biological activity.

    6-Bromo-indazolecarboxaldehyde: Lacks the bromine atom at position 4, leading to different chemical properties.

    Indazolecarboxaldehyde: Lacks both bromine atoms, resulting in significantly different reactivity and applications.

Uniqueness

4,6-Dibromo-indazolecarboxaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

4,6-dibromoindazole-1-carbaldehyde

InChI

InChI=1S/C8H4Br2N2O/c9-5-1-7(10)6-3-11-12(4-13)8(6)2-5/h1-4H

InChI Key

KSUFXIGWPHSLRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(N=C2)C=O)Br)Br

Origin of Product

United States

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